N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized via the Pechmann condensation reaction. The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromene core can be reduced to form an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The thiophene ring may enhance the compound’s binding affinity to specific proteins, while the carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Shares the thiophene ring and carboxamide group but lacks the chromene core.
4-oxo-4H-chromene-2-carboxamide: Contains the chromene core and carboxamide group but lacks the thiophene ring.
Uniqueness
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of the chromene core, thiophene ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for research and development.
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and relevant research findings.
Chemical Structure and Synthesis
The compound features a chromene backbone with a thiophene ring and a hydroxypropyl group. Its synthesis typically involves multi-step organic reactions, starting from commercially available precursors.
Common Synthetic Route :
- Formation of Hydroxypropyl Intermediate : Reaction of thiophene with an alkylating agent.
- Carboxamide Formation : The hydroxypropyl intermediate is reacted with a carboxylic acid derivative to form the carboxamide linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.22 - 0.25 μg/mL |
Escherichia coli | 0.5 - 1 μg/mL |
Pseudomonas aeruginosa | 1 - 2 μg/mL |
These results indicate its potential as a therapeutic agent in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity, particularly against strains like Candida albicans. The antifungal efficacy is often measured using MIC values, which have been reported to be comparable to existing antifungal agents.
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Biofilm Disruption : It has been shown to reduce biofilm formation in Staphylococcus aureus, enhancing its efficacy against persistent infections.
Study on Antimicrobial Efficacy
In a controlled laboratory study, this compound was tested against various bacterial strains using time-kill assays. The results indicated that the compound not only inhibited bacterial growth but also exhibited bactericidal activity at certain concentrations.
Synergistic Effects
Another notable finding is the synergistic effect observed when this compound is used in combination with traditional antibiotics like Ciprofloxacin. This combination therapy resulted in significantly lower MIC values compared to when each drug was used alone, suggesting enhanced therapeutic potential.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-12(16-6-3-9-23-16)7-8-18-17(21)15-10-13(20)11-4-1-2-5-14(11)22-15/h1-6,9-10,12,19H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCBKOYSOBOLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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